molecular formula C36H30Pb2 B147011 Hexaphenyldilead CAS No. 3124-01-4

Hexaphenyldilead

Cat. No.: B147011
CAS No.: 3124-01-4
M. Wt: 8.8e+02 g/mol
InChI Key: SOLOHWWGJALNFO-UHFFFAOYSA-N
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Description

Hexaphenyldilead is an organolead compound with the chemical formula ( \text{Pb(C}_6\text{H}_5\text{)}_2 ). It is known for its unique structure, consisting of two lead atoms each bonded to three phenyl groups.

Mechanism of Action

Target of Action

Hexaphenyldilead is a complex organolead compound . The primary targets of this compound are bifunctional tetradentate Schiff bases . These Schiff bases play a crucial role in various biochemical reactions, acting as ligands to form complexes with this compound .

Mode of Action

This compound interacts with its targets through a series of reactions. In a 1:1 molar ratio, this compound reacts with bifunctional tetradentate Schiff bases in anhydrous benzene . Complexes of the type [R3Pb]1-S’B’ (where R = -C6H5 and S’B’ is Schiff base) are synthesized . The lead-lead bond in this compound is cleaved in preference to the lead-carbon bond, resulting in derivatives of organolead (IV) .

Pharmacokinetics

They are soluble in DMF and DMSO . The molar conductance values in DMSO were found to be below 5 ohm-1 cm-2 mol-1, indicating the absence of any ionic species . This suggests that this compound and its derivatives may have specific ADME properties that affect their bioavailability.

Result of Action

The cleavage of the lead-lead bond and the formation of organolead (IV) derivatives suggest that this compound may have significant effects at the molecular level

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reactions of this compound with Schiff bases were studied in anhydrous benzene, suggesting that the absence of water may facilitate these reactions . Furthermore, the synthesized organolead (IV) derivatives were found to be stable in air and resistant to moisture , indicating that environmental conditions such as humidity and air exposure may influence the stability of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexaphenyldilead can be synthesized through the reaction of phenyl lithium with lead(II) chloride. The reaction typically occurs in an anhydrous benzene solution, where phenyl lithium reacts with lead(II) chloride to form this compound. The reaction is as follows: [ \text{2 PhLi + PbCl}_2 \rightarrow \text{Pb(Ph)}_2 + 2 \text{LiCl} ] The reaction mixture is usually refluxed for several hours to ensure complete reaction .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain anhydrous conditions and use high-purity reagents to ensure the quality of the final product.

Comparison with Similar Compounds

Hexaphenyldilead can be compared with other organolead compounds such as:

Uniqueness: this compound’s uniqueness lies in its ability to form stable organolead(IV) derivatives and complexes with various ligands, making it a versatile compound in both organic synthesis and materials science .

Properties

InChI

InChI=1S/6C6H5.2Pb/c6*1-2-4-6-5-3-1;;/h6*1-5H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLOHWWGJALNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Pb2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

8.8e+02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3124-01-4
Record name 1,1,1,2,2,2-Hexaphenyldiplumbane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3124-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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